Tert-butyl 4-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[111]pentan-1-yl)methyl]piperidine-1-carboxylate is a complex organic compound that features a bicyclo[111]pentane core
Preparation Methods
The synthesis of Tert-butyl 4-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]piperidine-1-carboxylate typically involves multiple steps. The bicyclo[1.1.1]pentane core can be constructed through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across the central bond of [1.1.1]propellane . The final compound is obtained by introducing the piperidine and tert-butyl groups through subsequent reactions under controlled conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Scientific Research Applications
Tert-butyl 4-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of Tert-butyl 4-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can interact with biological molecules in unique ways. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Tert-butyl 4-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]piperidine-1-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate
- Tert-butyl 4-(3-(benzyloxy)-2-hydroxypropyl)piperazine-1-carboxylate
- Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate hydrochloride
These compounds share structural similarities but differ in their functional groups and specific applications. The unique bicyclo[1.1.1]pentane core of this compound provides distinct advantages in terms of stability, solubility, and biological activity .
Properties
Molecular Formula |
C24H34N2O4 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
tert-butyl 4-[[3-(phenylmethoxycarbonylamino)-1-bicyclo[1.1.1]pentanyl]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H34N2O4/c1-22(2,3)30-21(28)26-11-9-18(10-12-26)13-23-15-24(16-23,17-23)25-20(27)29-14-19-7-5-4-6-8-19/h4-8,18H,9-17H2,1-3H3,(H,25,27) |
InChI Key |
BVXQHMWUZMRIBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC23CC(C2)(C3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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